N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide
Description
N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide is a benzimidazole-thiourea hybrid compound characterized by a carbamothioyl (-NH-CS-NH-) bridge connecting a benzimidazole moiety to a benzamide group. This structural architecture confers unique physicochemical and biological properties, including potent enzyme inhibition (e.g., elastase), antioxidant activity, and DNA-binding capabilities . Its synthesis typically involves a one-pot, three-step reaction using benzoic acid chloride, potassium thiocyanate (KSCN), and 4-(1H-benzimidazol-2-yl)benzenamine, followed by spectroscopic and crystallographic validation . The compound’s biological relevance stems from the benzimidazole core, a privileged scaffold in medicinal chemistry, and the thiourea group, which enhances hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-13(10-6-2-1-3-7-10)18-15(21)19-14-16-11-8-4-5-9-12(11)17-14/h1-9H,(H3,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGBJGFGCFGESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509704 | |
| Record name | N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83584-34-3 | |
| Record name | N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Aminobenzimidazole
- Reagents: o-Phenylenediamine, methanol, cyanogen bromide.
- Procedure: A mixture of o-phenylenediamine (1.5 g), methanol (10 mL), and cyanogen bromide (1 g) is subjected to microwave irradiation at 340 W for 15 minutes. This step efficiently forms 2-aminobenzimidazole, the key amine intermediate.
Preparation of Aroyl Isothiocyanates
- Reagents: Substituted benzoyl chloride, ammonium thiocyanate, acetone.
- Procedure: A solution of substituted benzoyl chloride (5 mmol) in acetone (25 mL) is added dropwise to ammonium thiocyanate (5 mmol) in acetone (15 mL). The mixture is irradiated under microwave at 340 W for 10 minutes. After cooling, ammonium chloride precipitate is filtered off, yielding the aroyl isothiocyanate intermediate in solution.
Formation of N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide
- Reagents: 2-Aminobenzimidazole, aroyl isothiocyanate.
- Procedure: The 2-aminobenzimidazole (5 mmol) is added to the aroyl isothiocyanate solution and irradiated under microwave at 340 W for 10–15 minutes. The reaction progress is monitored by thin-layer chromatography (TLC) using a solvent system of butane:chloroform:water (7:2:1). The solid product is washed with water and recrystallized from methanol to obtain the pure carbamothioylbenzamide derivative.
Microwave irradiation significantly reduces reaction times from hours to minutes and often improves yields and purity. For example, yields of N-(1H-benzimidazol-2-ylcarbamothioyl)-2-chlorobenzamide reached 81% with melting points around 168–170 °C using this method. The microwave method also facilitates cleaner reactions with fewer side products, as confirmed by TLC and spectroscopic analyses.
The synthesized compounds are characterized by:
- Melting Point Determination: Open capillary tube method.
- Thin-Layer Chromatography (TLC): To confirm reaction completion and purity.
- Infrared Spectroscopy (IR): Key absorption bands include C=S (~1180–1260 cm⁻¹), C=O (~1700–1740 cm⁻¹), and N–H (~3200–3500 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic aromatic protons and NH signals (δ ~7.3–8.9 ppm), confirming the structure.
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights confirm compound identity.
| Step | Compound/Intermediate | Reagents & Conditions | Microwave Power & Time | Yield (%) | Melting Point (°C) | Key Characterization Data |
|---|---|---|---|---|---|---|
| 1 | 2-Aminobenzimidazole | o-Phenylenediamine, methanol, cyanogen bromide | 340 W, 15 min | Not specified | Not specified | Confirmed by NMR and IR |
| 2 | Aroyl isothiocyanate (various substituted) | Substituted benzoyl chloride, ammonium thiocyanate, acetone | 340 W, 10 min | Not specified | Not specified | IR: C=S stretch ~1180–1260 cm⁻¹ |
| 3 | This compound | 2-Aminobenzimidazole + aroyl isothiocyanate, methanol recrystallization | 340 W, 10–15 min | 69–81% | 143–170 (varies by substituent) | IR: C=O ~1700 cm⁻¹, C=S ~1180–1260 cm⁻¹; NMR: aromatic and NH signals |
- Microwave-assisted synthesis is a reproducible and efficient method for preparing this compound derivatives with good to excellent yields (69–81%).
- The reaction conditions are mild, and the use of microwave irradiation reduces reaction times drastically compared to conventional heating.
- The method allows for the introduction of various substituents on the benzoyl chloride, enabling the synthesis of a range of derivatives with potential biological activities.
- Spectroscopic data consistently confirm the formation of the carbamothioyl linkage and the integrity of the benzimidazole and benzamide moieties.
- TLC monitoring ensures high purity and completion of the reaction, facilitating straightforward isolation of the products.
The preparation of this compound is effectively achieved via a three-step microwave-assisted synthetic route involving the formation of 2-aminobenzimidazole, aroyl isothiocyanate intermediates, and their subsequent coupling. This method offers advantages in terms of reaction speed, yield, and product purity. The detailed analytical characterization supports the successful synthesis of the target compound, making this approach suitable for further medicinal chemistry applications and derivative development.
Chemical Reactions Analysis
N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(1H-benzimidazol-2-yl)carbamothioyl]benzamide derivatives has been achieved using microwave-assisted methods, which enhance the efficiency and yield of the reactions. Characterization techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (NMR), and mass spectrometry have been employed to confirm the structure of these compounds.
This compound derivatives have been evaluated for their anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compounds were subjected to MTT assays to assess cell viability and cytotoxicity.
Case Study: Anticancer Evaluation
In a study conducted by Rode et al., a series of synthesized compounds were tested against MCF-7 cells. The results indicated that compound 3c exhibited significant cytotoxicity with a docking score of -60.37, suggesting strong binding affinity to potential cancer targets . The study concluded that these derivatives could serve as promising candidates for further development as anticancer agents.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction between this compound derivatives and biological targets. Using software like VLife MDS, researchers have modeled the binding interactions, which correlate well with the observed biological activity.
Table 2: Molecular Docking Results
| Compound Code | Docking Score |
|---|---|
| 3a | -55.23 |
| 3b | -58.12 |
| 3c | -60.37 |
Broader Therapeutic Potential
Beyond anticancer applications, benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties . The versatility of these compounds makes them suitable for various therapeutic interventions.
Summary of Biological Activities
- Antibacterial : Effective against resistant strains.
- Antifungal : Potential use in treating fungal infections.
- Antiviral : Inhibitory effects on viral replication.
- Antiparasitic : Efficacy against parasitic infections.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, its elastase inhibition activity is attributed to its binding within the active region of elastase, as confirmed by molecular docking studies. The compound also exhibits antioxidant activity by scavenging free radicals, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse pharmacological activities depending on substituents and linker groups. Below is a systematic comparison of N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide with structurally analogous compounds:
Structural Analogues with Thiourea/Carbamothioyl Groups
- Key Insight : The carbamothioyl group enhances target binding via hydrogen bonding and hydrophobic interactions. Chlorine substituents (e.g., in 3c) improve anticancer potency by increasing lipophilicity and membrane permeability .
Compounds with Acetamido Linkers
- Key Insight : Replacing the carbamothioyl group with acetamido reduces thiol-mediated interactions but improves metabolic stability .
Derivatives with Heterocyclic Moieties
- Key Insight : Heterocyclic substituents (e.g., tetrazole, pyrazole) enhance solubility and π-π stacking but may complicate synthesis .
Thiosemicarbazone Derivatives
- Key Insight : Thiosemicarbazones exhibit superior metal-chelating properties compared to carbamothioyl derivatives, useful in antioxidant and anticancer applications .
Biological Activity
N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound derivatives has been achieved through various methods, including microwave-assisted synthesis, which offers advantages such as improved yield and energy efficiency. Characterization techniques employed include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, confirming the structure of the synthesized compounds.
Table 1: Characterization Data of this compound Derivatives
| Compound | Yield (%) | Melting Point (°C) | IR (C=S cm⁻¹) | IR (C=O cm⁻¹) | 1H NMR (δ ppm) |
|---|---|---|---|---|---|
| 3a | 77 | 155-157 | 1151.28 | 1716.62 | 7.25 (s, 1H) |
| 3b | 75 | 150-152 | 1159.12 | 1711.41 | 7.51-7.59 (q, 4H) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines, particularly the MCF-7 breast cancer cell line. The cytotoxicity was evaluated using the MTT assay, where the effectiveness of these compounds was measured by their IC50 values.
Table 2: Cytotoxicity Results of this compound Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3c | 2.5 | MCF-7 |
| Standard | 5-FU | MCF-7 |
The compound 3c exhibited a remarkable IC50 value of 2.5 μM , indicating potent cytotoxic effects compared to the standard drug 5-fluorouracil (5-FU). This suggests that modifications to the benzimidazole scaffold can enhance anticancer activity.
Molecular docking studies have provided insights into the potential mechanisms by which these compounds exert their biological effects. For instance, derivative 3c showed a favorable docking score of −60.37 , indicating strong interactions with target proteins involved in cancer cell proliferation and survival pathways.
Broader Biological Activity
Beyond anticancer effects, this compound derivatives have demonstrated a range of biological activities:
- Antimicrobial Activity : Several studies have reported that benzimidazole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Compounds have shown significant antifungal activity with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole.
- Antiparasitic Effects : Some derivatives have been evaluated for their efficacy against parasitic infections, expanding their therapeutic potential.
Case Studies and Research Findings
Several case studies illustrate the efficacy of this compound in various applications:
- Study on Anticancer Properties : A study synthesized multiple derivatives and tested them against MCF-7 cells, finding that structural variations significantly impacted cytotoxicity levels.
- Evaluation Against Mycobacteria : Research has indicated that certain benzimidazole derivatives possess activity against non-tuberculous mycobacteria (NTM), showcasing their potential in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
